molecular formula C16H14N2O5S B6707825 Methyl 4-[(2-cyanophenyl)sulfamoyl]-2-methoxybenzoate

Methyl 4-[(2-cyanophenyl)sulfamoyl]-2-methoxybenzoate

Cat. No.: B6707825
M. Wt: 346.4 g/mol
InChI Key: JOYHWWGQTDGZAF-UHFFFAOYSA-N
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Description

Methyl 4-[(2-cyanophenyl)sulfamoyl]-2-methoxybenzoate is an organic compound with a complex structure that includes a methoxybenzoate core, a sulfamoyl group, and a cyanophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-cyanophenyl)sulfamoyl]-2-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the methoxybenzoate core and introduce the sulfamoyl group through a sulfonation reaction. The cyanophenyl group can be added via a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution at the sulfamoyl group.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2-cyanophenyl)sulfamoyl]-2-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-cyanophenyl)sulfamoyl]-2-methoxybenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyanophenyl group may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Methyl 4-[(2-cyanophenyl)sulfamoyl]-benzoate: Lacks the methoxy group, which may affect its reactivity and binding properties.

    Methyl 4-[(2-cyanophenyl)sulfamoyl]-2-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and hydrogen bonding capabilities.

Uniqueness: Methyl 4-[(2-cyanophenyl)sulfamoyl]-2-methoxybenzoate is unique due to the presence of both the methoxy and cyanophenyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from its analogs.

Properties

IUPAC Name

methyl 4-[(2-cyanophenyl)sulfamoyl]-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-22-15-9-12(7-8-13(15)16(19)23-2)24(20,21)18-14-6-4-3-5-11(14)10-17/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYHWWGQTDGZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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